molecular formula C27H26N6O2S B2949128 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE CAS No. 893275-14-4

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2949128
CAS No.: 893275-14-4
M. Wt: 498.61
InChI Key: HEEDRXUQPPUBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative featuring a benzenesulfonyl substituent at position 3 and a 4-(2,5-dimethylphenyl)piperazine moiety at position 3. Its molecular complexity arises from the fusion of a triazole ring with a quinazoline core, coupled with sulfonyl and arylpiperazine groups. Such structural features are often associated with bioactivity in medicinal and agrochemical contexts, including kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-20(2)24(18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-23(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDRXUQPPUBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step reactions. One common method includes the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes . This process often requires specific catalysts and reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The triazoloquinazoline core can interact with nucleic acids and proteins, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents at Position 3 Substituents at Position 5 Reported Bioactivity
Target Compound Triazolo[1,5-a]quinazoline Benzenesulfonyl 4-(2,5-Dimethylphenyl)piperazine Not explicitly reported (inferred)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Benzenesulfonyl 4-Ethoxyphenylamine No activity data available
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Variable (e.g., acetyl hydrazones) Variable (e.g., methyl or chiral R) Herbicidal, fungicidal
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate Triazolo[1,5-a]quinazoline Ethyl carboxylate Sulfanyl group No activity data available

Core Structure Variations

  • Triazoloquinazoline vs. Triazolopyrimidine : The target compound and ’s analog share a triazoloquinazoline core, whereas ’s derivatives use a triazolopyrimidine scaffold. The quinazoline core’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to pyrimidine .

Substituent Analysis

In contrast, ’s ethyl carboxylate substituent introduces polarity, which may affect solubility but reduce membrane permeability .

Position 5 (Quinazoline/Pyrimidine Ring): The 4-(2,5-dimethylphenyl)piperazine group in the target compound provides a bulky, lipophilic substituent. This contrasts with ’s 4-ethoxyphenylamine, where the ethoxy group introduces moderate polarity. Piperazine moieties are known to enhance CNS penetration and receptor modulation in drug design . ’s acetyl hydrazone derivatives demonstrate that chiral centers (e.g., α-methyl groups) can significantly boost herbicidal and fungicidal activity, suggesting stereochemistry is critical for bioactivity .

Research Findings and Inferences

Bioactivity Trends :

  • highlights that chiral substituents (e.g., α-methyl groups) improve activity, implying that stereochemical optimization could benefit the target compound if applicable .
  • The benzenesulfonyl group is conserved in active triazoloquinazoline analogs (e.g., ), underscoring its role as a pharmacophore .

This contrasts with ’s sulfanyl and carboxylate derivatives, which prioritize solubility .

Synthetic Feasibility :

  • ’s synthetic route for triazolopyrimidines (using 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiomethyl as a precursor) suggests that similar strategies could apply to the target compound’s triazoloquinazoline core .

Biological Activity

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine (commonly referred to as E694-0159) is a complex organic compound characterized by a unique molecular structure that includes a triazole ring fused to a quinazoline ring. This compound has garnered interest in pharmaceutical research due to its potential biological activities.

Biological Activity Overview

Research into the biological activity of E694-0159 suggests several potential therapeutic applications. The compound has been primarily evaluated for its anticancer properties and antimicrobial activity.

Anticancer Activity

E694-0159 has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it may exert antiproliferative effects through mechanisms involving:

  • Enzyme inhibition : Targeting specific kinases involved in cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer types, demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, E694-0159 has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary assays indicated:

  • Significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesIC50 values in low micromolar range
AntimicrobialStaphylococcus aureus, E. coliSignificant growth inhibition

Case Study: Anticancer Evaluation

In a controlled study, E694-0159 was tested against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that treatment with the compound led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol .

Case Study: Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of E694-0159 using an agar diffusion method. The compound displayed zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains, indicating strong antimicrobial potential. The MIC was determined to be 32 µg/mL for E. coli, suggesting that E694-0159 could be developed as a novel antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.